N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide, also known as BMS-986166, is a small molecule drug that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathway of cytokines such as IL-12, IL-23, and type I interferons, which are involved in the pathogenesis of autoimmune diseases. By inhibiting TYK2, N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and disease severity.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. In addition to its anti-inflammatory activity, N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has been shown to have immunomodulatory effects on T cells, leading to a reduction in autoimmunity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide is its potent and selective inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, one of the limitations of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for oral administration. Another limitation is the lack of clinical data on the safety and efficacy of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide in humans, which will need to be addressed in future studies.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of formulations that improve the solubility and bioavailability of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide for oral administration. Clinical studies will also be needed to evaluate the safety and efficacy of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide in humans, and to determine the optimal dosing regimen for different autoimmune diseases. Finally, further studies will be needed to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide and its potential for combination therapy with other drugs for the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 1-cyanocyclopentene, which is then converted to the corresponding amide using a Grignard reagent. The amide is then cyclized to form the benzofuran ring, followed by the introduction of the hydroxyl group and the dimethyl substitution. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and psoriasis. In these studies, N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has also been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a reduction in disease severity.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-16(2)9-11-5-6-12(13(20)14(11)22-16)15(21)19-17(10-18)7-3-4-8-17/h5-6,20H,3-4,7-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECRKAXIAXWURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=C(C=C2)C(=O)NC3(CCCC3)C#N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.